molecular formula C11H11NS B13610928 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine

Cat. No.: B13610928
M. Wt: 189.28 g/mol
InChI Key: WMIKDZMBZZZHAN-ONEGZZNKSA-N
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Description

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is a compound that belongs to the class of heterocyclic organic compounds It features a benzothiophene ring, which is a sulfur-containing aromatic ring fused to a benzene ring, attached to a prop-2-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine typically involves the formation of the benzothiophene ring followed by the introduction of the prop-2-en-1-amine group. One common method involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, with an appropriate alkyne under basic conditions. The resulting benzothiophene intermediate can then be functionalized to introduce the prop-2-en-1-amine group through a series of reactions including halogenation, amination, and deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, by interacting with its active site . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzothiophene: Lacks the prop-2-en-1-amine group.

    Indole: Contains a nitrogen atom in place of sulfur.

Uniqueness

3-(Benzo[b]thiophen-3-yl)prop-2-en-1-amine is unique due to the presence of both the benzothiophene ring and the prop-2-en-1-amine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

(E)-3-(1-benzothiophen-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C11H11NS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8H,7,12H2/b4-3+

InChI Key

WMIKDZMBZZZHAN-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)/C=C/CN

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C=CCN

Origin of Product

United States

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